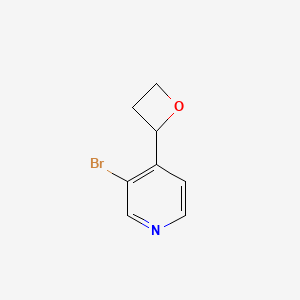

3-Bromo-4-(oxetan-2-YL)pyridine

Description

3-Bromo-4-(oxetan-2-yl)pyridine is a pyridine derivative featuring a bromine atom at the 3-position and an oxetane ring at the 4-position. The oxetane group, a four-membered oxygen-containing heterocycle, is notable for its ability to modulate physicochemical properties, such as solubility and metabolic stability, making it valuable in medicinal chemistry. Below, we compare these analogs to infer the properties and applications of this compound.

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

3-bromo-4-(oxetan-2-yl)pyridine |

InChI |

InChI=1S/C8H8BrNO/c9-7-5-10-3-1-6(7)8-2-4-11-8/h1,3,5,8H,2,4H2 |

InChI Key |

VPIZREIUBOZHKD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1C2=C(C=NC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-4-(oxetan-2-YL)pyridine typically involves the bromination of 4-(oxetan-2-YL)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS). This process is often conducted in solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Common Synthetic Methods

| Method | Description |

|---|---|

| Bromination | Using bromine or NBS in suitable solvents |

| Coupling Reactions | Utilizing palladium catalysts for cross-coupling |

| Nucleophilic Substitution | Employing potassium carbonate in DMF |

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Medicinal Chemistry

Biological Studies

- Enzyme Interaction Studies : The compound can be utilized to study biological pathways and enzyme interactions, providing insights into its mechanism of action and potential therapeutic uses .

Case Study 1: Antimicrobial Activity

Research has shown that related brominated pyridines possess significant antibacterial and antifungal properties. Although specific studies on this compound are still emerging, the structural similarities suggest potential effectiveness against microbial pathogens .

Case Study 2: Enzyme Inhibition

In vitro studies have indicated that compounds similar to this compound may act as inhibitors of enzymes involved in cancer cell proliferation. This suggests a promising avenue for further research into its anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Routes : Suzuki coupling is prevalent for introducing aryl/heteroaryl groups (e.g., thiophene, trifluoromethylphenyl) . Meerwein arylation is used for direct arylations .

- Yields : Reactions involving boronic acids (e.g., thiophene boronic acid in ) achieve high yields (~89–90%), while Meerwein arylation yields are lower (~22%) .

Reactivity and Functional Group Influence

- Bromine Reactivity : The bromine at position 3 serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Stille). Electron-withdrawing substituents (e.g., trifluoromethylphenyl ) enhance electrophilicity, facilitating nucleophilic substitution.

- Substituent Effects :

- Oxetane : The oxetane’s oxygen atom may improve solubility via hydrogen bonding, while its steric bulk could slow reactivity compared to planar aryl groups.

- Thien-3-yl : Enhances conjugation and electronic diversity, useful in materials science .

- Boronate Esters : Enable further functionalization via Suzuki-Miyaura couplings .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

-

A pyridine core functionalized at positions 3 and 4.

-

An oxetan-2-yl moiety introduced via coupling or substitution.

Retrosynthetic pathways prioritize modular approaches, leveraging halogenation and cross-coupling reactions to assemble the final structure.

Critical Challenges in Synthesis

-

Regioselectivity : Ensuring bromination occurs exclusively at position 3 after oxetane installation.

-

Oxetane Stability : The strained oxetane ring necessitates mild reaction conditions to prevent ring-opening.

-

Pyridine Reactivity : The electron-deficient nature of pyridine complicates electrophilic substitutions.

Limitations

-

Requires pre-synthesized oxetan-2-yl boronic esters, which are less commercially available.

-

Competing side reactions (e.g., protodeboronation) may reduce yields.

Regioselective Bromination at Position 3

Electrophilic Bromination

Post-coupling bromination exploits the directing effects of the pyridine nitrogen and oxetane oxygen.

Procedure Overview

-

Substrate : 4-(Oxetan-2-yl)pyridine.

-

Bromination Agent : Br₂ (1.2 eq) in CH₃CN with FeBr₃ (0.2 eq).

-

Work-up : Neutralization with NaHCO₃, extraction with DCM, and column chromatography.

Mechanistic Insight :

The oxetane’s electron-donating resonance slightly activates the ring, while the pyridine nitrogen directs electrophilic attack to position 3.

Yield Optimization :

-

Lower temperatures (0–10°C) improve regioselectivity but extend reaction times.

-

Solvent choice (e.g., CH₃CN vs. DCM) impacts reaction efficiency.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

Limited applicability due to pyridine’s low reactivity. However, electron-withdrawing groups (e.g., nitro) at position 4 could facilitate substitution.

Procedure

-

Substrate : 4-Nitro-3-bromopyridine.

-

Nucleophile : Oxetan-2-yl lithium (2 eq) in THF at −78°C.

-

Work-up : Acidic quench and extraction.

Challenges :

-

Harsh conditions risk oxetane ring degradation.

-

Poor yields (<30%) necessitate further optimization.

Directed Ortho-Metalation

A directing group (e.g., amide) at position 3 enables lithiation at position 4 for oxetane introduction.

Procedure

-

Substrate : 3-Aminopyridine.

-

Metalation : LDA (2 eq) at −78°C in THF.

-

Electrophile : Oxetan-2-yl iodide (1.5 eq).

Advantages :

-

High regiocontrol for oxetane installation.

-

Compatible with subsequent bromination.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Suzuki + Bromination | 60–75 | High | Excellent |

| SNAr | 20–30 | Moderate | Poor |

| Directed Metalation | 40–50 | High | Moderate |

Key Observations :

-

Suzuki coupling followed by bromination offers the best balance of yield and scalability.

-

SNAr routes are hindered by pyridine’s inherent deactivation.

Structural and Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

-

ESI-MS : m/z 256 [M+H]⁺ (calculated for C₈H₇BrNO).

Industrial-Scale Considerations

Q & A

Q. How can researchers leverage this compound as a building block in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.